molecular formula C11H9FN2O4 B15237099 Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate

Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate

Cat. No.: B15237099
M. Wt: 252.20 g/mol
InChI Key: OCSBQHCEGUHETN-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate is an organic compound with the molecular formula C11H9FN2O4 and a molecular weight of 252.20 g/mol . This compound is characterized by the presence of a cyano group, a fluoro-substituted nitrophenyl ring, and an ester functional group. It is primarily used in research and development settings, particularly in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate typically involves the reaction of ethyl cyanoacetate with 5-fluoro-2-nitrobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate is primarily related to its functional groups. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can interact with biological targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H9FN2O4

Molecular Weight

252.20 g/mol

IUPAC Name

ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate

InChI

InChI=1S/C11H9FN2O4/c1-2-18-11(15)9(6-13)8-5-7(12)3-4-10(8)14(16)17/h3-5,9H,2H2,1H3

InChI Key

OCSBQHCEGUHETN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=C(C=CC(=C1)F)[N+](=O)[O-]

Origin of Product

United States

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